molecular formula C8H12N2O3S B1439323 N-(4-ethoxyphenyl)aminosulfonamide CAS No. 95309-06-1

N-(4-ethoxyphenyl)aminosulfonamide

Cat. No.: B1439323
CAS No.: 95309-06-1
M. Wt: 216.26 g/mol
InChI Key: JUXJENRUALCGOI-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)aminosulfonamide is an organosulfur compound with the molecular formula C8H12N2O3S. It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an aminosulfonamide group. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)aminosulfonamide typically involves the reaction of 4-ethoxyaniline with sulfonamide precursors under controlled conditions. One common method is the condensation of 4-ethoxyaniline with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)aminosulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinamides, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-(4-ethoxyphenyl)aminosulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)aminosulfonamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include the inhibition of folate synthesis, which is crucial for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)aminosulfonamide
  • N-(4-chlorophenyl)aminosulfonamide
  • N-(4-methylphenyl)aminosulfonamide

Uniqueness

N-(4-ethoxyphenyl)aminosulfonamide is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural variation can influence its solubility, stability, and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-ethoxy-4-(sulfamoylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-2-13-8-5-3-7(4-6-8)10-14(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXJENRUALCGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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